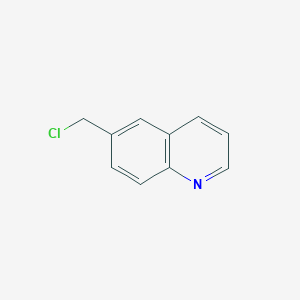
6-(Chloromethyl)quinoline
概要
説明
6-(Chloromethyl)quinoline, also known as 6-CMQ, is a heterocyclic aromatic compound. It is a member of the quinoline family, which are nitrogen-containing organic compounds. 6-CMQ is used as a building block in organic synthesis and is also used in the manufacture of pharmaceuticals, agrochemicals, and dyes. 6-CMQ is a colorless, volatile liquid with a boiling point of 106-108°C. It is insoluble in water, but soluble in most organic solvents.
科学的研究の応用
Synthesis of Quinoline Derivatives
6-(Chloromethyl)quinoline serves as a key starting material in the synthesis of novel quinoline derivatives. For instance, it has been used in the one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, which are potential candidates for further medicinal chemistry development (Li, Wang, & Zou, 2017).
Development of Metal Complexes
This compound plays a crucial role in the formation of metal complexes. These complexes, such as those prepared from seco-6-azaCBI-TMI and its analogs, have shown potential as prodrugs for DNA minor groove alkylators, displaying significant attenuation of cytotoxicity and selectivity towards hypoxic cells (Milbank et al., 2009).
Corrosion Inhibition
Quinoline derivatives, including this compound, have been studied for their corrosion inhibition properties. These derivatives exhibit excellent inhibitory effects on metal surfaces, making them potential candidates for protecting metals against dissolution (Lgaz et al., 2017).
Nonlinear Optical Research
This compound derivatives have been explored for their nonlinear optical (NLO) properties. Studies have indicated that these compounds may have prospective uses in technology-related applications, such as in the development of materials for OLEDs and other electronic devices (Khalid et al., 2019).
Antiseptic Properties
Earlier studies have investigated the antiseptic properties of quinoline derivatives, including those derived from this compound. These derivatives have shown effective antibacterial properties, which can be useful in medical applications (Browning, Cohen, Ellingworth, & Gulbransen, 1926).
Development of Photovoltaic Materials
The derivatives of this compound have been used in the fabrication of organic-inorganic photodiode devices. These materials exhibit photovoltaic properties, highlighting their potential in the field of renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Studies
Quinoline derivatives, including those synthesized from this compound, have been studied for their potential anticancer activities. These compounds have shown promising results in inhibiting cancer cell lines, making them candidates for further exploration in cancer therapy (Gayathri et al., 2017).
DNA Interaction Studies
This compound derivatives have beenexplored for their ability to interact with DNA. This interaction is crucial for understanding the molecular mechanisms by which these compounds can influence biological processes, such as in the treatment of malaria and other diseases. Studies have shown that certain quinoline drugs can bind to DNA, affecting its function and providing insights into potential therapeutic applications (Cohen & Yielding, 1965).
作用機序
Target of Action
6-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . .
Mode of Action
The mode of action of quinoline derivatives is generally through the inhibition of key enzymes or receptors in the target organism. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which are essential for DNA and RNA synthesis . .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For instance, they can interfere with DNA synthesis by inhibiting DNA gyrase and Topoisomerase IV . They can also affect other pathways depending on their specific targets.
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly affect the bioavailability of these compounds. For instance, chloroquine, a quinoline derivative, has an absorption rate ranging from 78 to 90% with peak plasma concentration from 1 to 6 hours . .
Result of Action
The result of the action of quinoline derivatives can be diverse, depending on their specific targets and mode of action. For instance, some quinoline derivatives have been found to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . .
Action Environment
The action of quinoline derivatives can be influenced by various environmental factors. For instance, pH and ionic strength can affect the solubility of quinoline, which in turn can influence its action, efficacy, and stability . .
Safety and Hazards
6-(Chloromethyl)quinoline is considered harmful . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and washing thoroughly after handling .
特性
IUPAC Name |
6-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGWZDUQKEARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562780 | |
| Record name | 6-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2644-82-8 | |
| Record name | 6-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

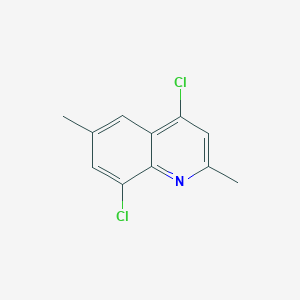
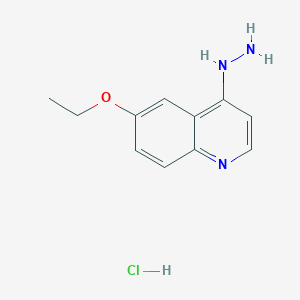
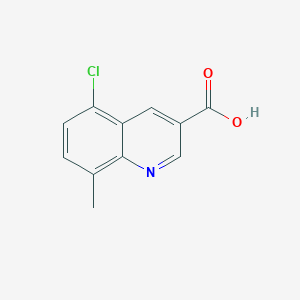


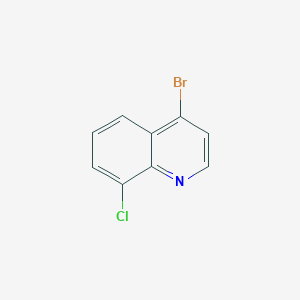

![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)
![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)
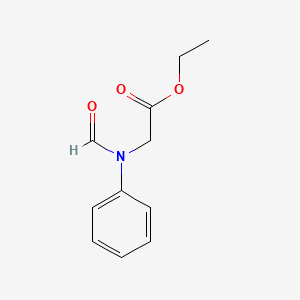
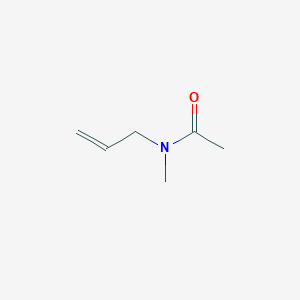
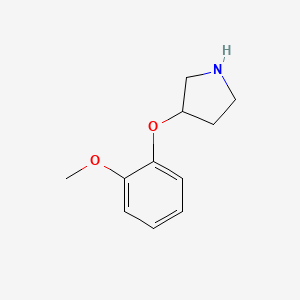

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)